3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide
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Overview
Description
3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group at the third position, a nitro group at the second position, and a pyridin-4-yl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide typically involves the nitration of 3-methylbenzoic acid followed by the coupling of the resulting nitro compound with 4-aminopyridine. The reaction conditions often include the use of strong acids such as sulfuric acid for nitration and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-Methyl-2-amino-N-(pyridin-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-4-yl group may facilitate binding to specific protein targets, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide
- 3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide
- 3-Methyl-4-nitro-N-(pyridin-4-yl)benzamide
Uniqueness
3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the nitro and pyridin-4-yl groups, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.
Properties
CAS No. |
600127-74-0 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-methyl-2-nitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-3-2-4-11(12(9)16(18)19)13(17)15-10-5-7-14-8-6-10/h2-8H,1H3,(H,14,15,17) |
InChI Key |
FWPCRABUESLZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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